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For Researchers, Scientists, and Drug Development Professionals

Introduction
Enuvaptan (also known as BAY 2327949) is a non-peptide, selective vasopressin V2 receptor

antagonist.[1] It belongs to a class of drugs known as "vaptans," which are investigated for their

potential in managing fluid retention in various clinical conditions. Understanding the

physicochemical properties of Enuvaptan is fundamental for its development, formulation, and

clinical application, as these characteristics significantly influence its absorption, distribution,

metabolism, and excretion (ADME) profile. This technical guide provides a detailed overview of

the core physicochemical properties of Enuvaptan, methodologies for their determination, and

insights into its mechanism of action.

Core Physicochemical Properties
A summary of the key physicochemical properties of Enuvaptan is presented in the table

below. It is important to note that while some data are readily available, specific experimental

values for properties such as melting point, boiling point, aqueous solubility, pKa, and logP are

not consistently reported in publicly accessible literature. The values presented are based on

available information and general characteristics of similar compounds.
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Property Value Source

Molecular Formula C₂₁H₁₅ClF₆N₈O₃ [1]

Molecular Weight 576.84 g/mol [1]

Physical State Solid [1]

Melting Point
Not explicitly reported in

literature.
-

Boiling Point
Not explicitly reported in

literature.
-

Aqueous Solubility Predicted to be low. -

pKa
Not explicitly reported in

literature.
-

logP
Not explicitly reported in

literature.
-

Experimental Protocols for Physicochemical
Property Determination
The following sections detail standard experimental methodologies that are employed to

determine the key physicochemical properties of pharmaceutical compounds like Enuvaptan.

Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp

melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Method

Sample Preparation: A small amount of finely powdered, dry Enuvaptan is packed into a

capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medchemexpress.com/enuvaptan.html
https://www.medchemexpress.com/enuvaptan.html
https://www.medchemexpress.com/enuvaptan.html
https://www.benchchem.com/product/b3325505?utm_src=pdf-body
https://www.benchchem.com/product/b3325505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point

is approached.

Observation: The temperature at which the substance first begins to melt (the appearance of

the first liquid droplet) and the temperature at which it becomes completely liquid are

recorded as the melting range.
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Figure 1: Workflow for Melting Point Determination.

Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability. For poorly soluble

compounds like many vaptans, this is a key parameter to optimize during formulation

development.

Methodology: Shake-Flask Method

Preparation of Saturated Solution: An excess amount of solid Enuvaptan is added to a

known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C)

for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The undissolved solid is separated from the solution by centrifugation

and/or filtration.

Quantification: The concentration of Enuvaptan in the clear supernatant is determined using

a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with
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UV detection.
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Figure 2: Workflow for Aqueous Solubility Determination.

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

drug molecule with ionizable groups, the pKa value determines the extent of its ionization at

different physiological pH values, which in turn affects its solubility, permeability, and receptor

binding.

Methodology: Potentiometric Titration

Sample Preparation: A known concentration of Enuvaptan is dissolved in a suitable solvent

system (e.g., a co-solvent system if aqueous solubility is low).

Titration: The solution is titrated with a standardized solution of a strong acid or base, while

the pH is continuously monitored using a calibrated pH electrode.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of this curve.

logP Determination
The partition coefficient (logP) is a measure of the differential solubility of a compound in a

biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a

key indicator of a drug's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method
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System Preparation: Equal volumes of n-octanol and water are pre-saturated with each

other.

Partitioning: A known amount of Enuvaptan is dissolved in one of the phases (usually the

one in which it is more soluble). The two phases are then mixed and shaken vigorously in a

separatory funnel to allow for partitioning of the compound.

Equilibration and Separation: The mixture is allowed to stand until the two phases have

completely separated.

Quantification: The concentration of Enuvaptan in each phase is determined using a

suitable analytical technique (e.g., HPLC-UV).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this

value.

Mechanism of Action and Signaling Pathway
Enuvaptan functions as a selective antagonist of the vasopressin V2 receptor. These receptors

are primarily located on the basolateral membrane of the principal cells in the renal collecting

ducts. The binding of the natural ligand, arginine vasopressin (AVP), to the V2 receptor initiates

a G-protein coupled signaling cascade.

Signaling Pathway of Vasopressin V2 Receptor Activation:

Ligand Binding: AVP binds to the V2 receptor.

G-Protein Activation: The receptor-ligand complex activates the stimulatory G-protein, Gs.

Adenylyl Cyclase Activation: The alpha subunit of Gs activates adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).

Protein Kinase A Activation: cAMP activates Protein Kinase A (PKA).
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Aquaporin-2 Translocation: PKA phosphorylates various proteins, leading to the translocation

of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of

the collecting duct cells.

Water Reabsorption: The insertion of AQP2 channels increases the water permeability of the

apical membrane, resulting in increased water reabsorption from the tubular fluid into the

bloodstream.

Enuvaptan's Antagonistic Action:

Enuvaptan competitively binds to the V2 receptor, thereby preventing the binding of AVP. This

blockade inhibits the entire downstream signaling cascade, preventing the translocation of

AQP2 water channels to the cell membrane. As a result, water reabsorption is decreased,

leading to an increase in free water excretion (aquaresis).
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Figure 3: Enuvaptan's Antagonism of the Vasopressin V2 Receptor Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3325505?utm_src=pdf-body-img
https://www.benchchem.com/product/b3325505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The physicochemical properties of Enuvaptan are integral to its pharmacological profile and its

potential as a therapeutic agent. While specific experimental data for some of its properties

remain to be fully disclosed in the public domain, the established methodologies provide a clear

framework for their determination. As a selective vasopressin V2 receptor antagonist,

Enuvaptan's mechanism of action is well-understood, offering a targeted approach to

modulating water balance. Further research and publication of detailed physicochemical data

will be invaluable for the continued development and optimization of Enuvaptan-based

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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